molecular formula C16H31NO7 B13725054 Mentholglucuronic acid ammonium salt

Mentholglucuronic acid ammonium salt

Cat. No.: B13725054
M. Wt: 349.42 g/mol
InChI Key: LBWTYLXUITZRIT-KFQBTMNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of mentholglucuronic acid ammonium salt involves the reaction of menthol with glucuronic acid, followed by the addition of ammonium hydroxide to form the ammonium salt. The synthetic route typically involves:

Industrial production methods for this compound are not widely documented, but the general approach involves similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

Mentholglucuronic acid ammonium salt can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mentholglucuronic acid ammonium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of mentholglucuronic acid ammonium salt involves its interaction with specific molecular targets and pathways. The compound primarily activates cold-sensitive TRPM8 receptors in the skin, causing a feeling of coolness. This is due to the inhibition of calcium ion currents in neuronal membranes. Additionally, it may exhibit analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Mentholglucuronic acid ammonium salt can be compared with other similar compounds such as:

This compound is unique due to its combined properties of menthol and glucuronic acid, making it useful in specific biochemical applications.

Properties

Molecular Formula

C16H31NO7

Molecular Weight

349.42 g/mol

IUPAC Name

azane;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H28O7.H3N/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21;/h7-14,16-19H,4-6H2,1-3H3,(H,20,21);1H3/t8?,9?,10?,11-,12-,13+,14-,16?;/m0./s1

InChI Key

LBWTYLXUITZRIT-KFQBTMNMSA-N

Isomeric SMILES

CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C.N

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C.N

Origin of Product

United States

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